4-Ethyl-4-methoxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

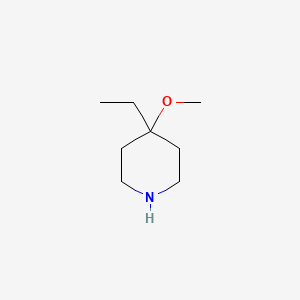

4-Ethyl-4-methoxypiperidine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Ethyl-4-methoxypiperidine serves as a valuable intermediate in the synthesis of various complex organic compounds. It is utilized to create bioactive molecules and pharmaceuticals through multi-step organic reactions. The compound's unique structure allows for diverse functionalization, making it a versatile building block in chemical research.

Synthesis Pathways:

The synthesis of this compound typically involves:

- Alkylation reactions to introduce the ethyl group.

- Methoxylation processes to attach the methoxy group.

- Subsequent modifications can yield derivatives with enhanced biological activities.

Pharmaceutical Applications

Drug Development:

Research indicates that this compound is being explored for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases, including cancer and bacterial infections. Its structural similarity to other piperidine derivatives allows it to interact with biological targets effectively .

Anticancer Activity:

A notable study highlighted the compound's role in synthesizing nitrogen-containing heterocycles that demonstrate significant antiproliferative activity against cervical cancer cells (HeLa and SiHa). Compounds derived from this compound exhibited lower toxicity towards normal cells while effectively inhibiting tumor growth, suggesting its potential as an anticancer agent .

Antibacterial Properties:

The compound has been investigated for its antibacterial properties against both Gram-positive and Gram-negative pathogens. Its derivatives have shown effectiveness against resistant strains, which is crucial given the rising concern over antibiotic resistance .

Biological Research

Mechanism of Action:

The biological activities of this compound may involve interaction with specific enzymes or receptors, modulating various biochemical pathways. For instance, its derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are relevant in inflammatory responses and cancer progression .

Neuroprotective Effects:

Research into piperidine derivatives has also explored their neuroprotective effects. Certain analogs have demonstrated potential in alleviating cognitive impairments associated with neurodegenerative diseases such as Alzheimer’s disease by reducing amyloid-beta accumulation and inflammatory responses in neuronal cells .

Table 1: Comparative Analysis of Piperidine Derivatives

Table 2: Synthesis Pathways for this compound

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Step 1 | Alkylation | Ethyl halide + piperidine base |

| Step 2 | Methoxylation | Methylating agent |

| Step 3 | Functionalization | Various reagents for derivatives |

Case Studies

-

Anticancer Activity Study:

A series of compounds derived from this compound were synthesized and tested against cervical cancer cell lines. The results indicated significant antiproliferative effects with IC50 values lower than those of standard chemotherapy agents, demonstrating the compound's potential as an effective anticancer drug . -

Antibacterial Efficacy Trial:

Derivatives of this compound were evaluated for their antibacterial activity against resistant bacterial strains. The study found that certain derivatives exhibited broad-spectrum activity, highlighting their potential as new antibacterial agents amid growing antibiotic resistance challenges .

Eigenschaften

Molekularformel |

C8H17NO |

|---|---|

Molekulargewicht |

143.23 g/mol |

IUPAC-Name |

4-ethyl-4-methoxypiperidine |

InChI |

InChI=1S/C8H17NO/c1-3-8(10-2)4-6-9-7-5-8/h9H,3-7H2,1-2H3 |

InChI-Schlüssel |

HPJXMAVTJNGAIE-UHFFFAOYSA-N |

SMILES |

CCC1(CCNCC1)OC |

Kanonische SMILES |

CCC1(CCNCC1)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.